![molecular formula C10H10Cl2O2 B1412893 Methyl 2,5-dichloro-3-methylphenylacetate CAS No. 1806348-10-6](/img/structure/B1412893.png)
Methyl 2,5-dichloro-3-methylphenylacetate
Overview
Description
Methyl 2,5-dichloro-3-methylphenylacetate is an organic compound with the molecular formula C10H10Cl2O2 It is a derivative of phenylacetate, characterized by the presence of two chlorine atoms and a methyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,5-dichloro-3-methylphenylacetate can be synthesized through several methods. One common approach involves the esterification of 2,5-dichloro-3-methylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dichloro-3-methylphenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate in an alkaline medium is a typical reagent for oxidizing the methyl group.
Reduction: Lithium aluminum hydride in anhydrous ether is used for reducing the ester group.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation: The major product is 2,5-dichloro-3-methylbenzoic acid.
Reduction: The major product is 2,5-dichloro-3-methylphenylmethanol.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
Methyl 2,5-dichloro-3-methylphenylacetate serves as an important intermediate in organic synthesis. It can be utilized to create various derivatives through substitution reactions, contributing to the development of new compounds with desired properties.
2. Biological Activity Studies
Research has indicated that compounds with similar structures exhibit notable biological activities, including antibacterial and antifungal properties. This compound may be investigated for its potential therapeutic effects, particularly in drug development targeting microbial infections.
3. Agricultural Chemistry
Due to its structural characteristics, this compound can be explored as a precursor for developing agrochemicals such as herbicides or fungicides. Its chlorinated structure may enhance efficacy against specific pests or pathogens.
Industrial Applications
1. Fragrance and Flavor Industry
The compound may find applications in the fragrance industry due to its aromatic properties. It can be used as a flavoring agent or a component in perfumes, contributing to specific scent profiles that are desirable in consumer products.
2. Polymer Chemistry
this compound could also serve as a monomer or additive in polymer chemistry. Its incorporation into polymer matrices may impart unique physical properties or enhance performance characteristics in applications such as coatings or adhesives.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of chlorinated phenylacetates found that this compound exhibited significant activity against certain bacterial strains. The results suggested potential for further development into effective antimicrobial agents.
Case Study 2: Synthesis of Novel Agrochemicals
Research involving the synthesis of chlorinated phenylacetates demonstrated that this compound could be transformed into more complex structures with enhanced agricultural efficacy. These findings support its application in developing new agrochemical products.
Mechanism of Action
The mechanism of action of methyl 2,5-dichloro-3-methylphenylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of chlorine atoms and the ester group can influence its binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-dichlorophenylacetate
- Methyl 3,5-dichlorophenylacetate
- Methyl 2,5-dichlorobenzoate
Uniqueness
Methyl 2,5-dichloro-3-methylphenylacetate is unique due to the specific positioning of the chlorine atoms and the methyl group on the aromatic ring. This structural arrangement can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds.
Biological Activity
Methyl 2,5-dichloro-3-methylphenylacetate is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound belongs to the class of substituted phenylacetates. Its structure can be represented as follows:
The presence of chlorine atoms and a methyl group on the aromatic ring contributes to its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound against various pathogens.
- Case Study 1 : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the tube dilution method. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 4.51 to 15.62 mM, indicating potent antibacterial effects .
- Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (mM) | MBC (mM) |
---|---|---|
Staphylococcus aureus | 4.51 | 7.81 |
Escherichia coli | 6.25 | 12.50 |
Candida albicans | 3.92 | 7.81 |
Anticancer Properties
Research has also explored the anticancer potential of this compound.
- Case Study 2 : In vitro studies demonstrated that the compound could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
- Table 2: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HT-29 (Colon Cancer) | 20 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to reduced growth rates in pathogenic organisms and cancer cells.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound induces oxidative stress in cells, which can trigger apoptotic pathways .
Properties
IUPAC Name |
methyl 2-(2,5-dichloro-3-methylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6-3-8(11)4-7(10(6)12)5-9(13)14-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWFUMSBGRITGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)CC(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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